4-(Benzyloxy)benzyl chloride

Catalog No.
S662070
CAS No.
836-42-0
M.F
C14H13ClO
M. Wt
232.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)benzyl chloride

CAS Number

836-42-0

Product Name

4-(Benzyloxy)benzyl chloride

IUPAC Name

1-(chloromethyl)-4-phenylmethoxybenzene

Molecular Formula

C14H13ClO

Molecular Weight

232.7 g/mol

InChI

InChI=1S/C14H13ClO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2

InChI Key

UYQPSKUPEXAQRJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCl

The exact mass of the compound 4-Benzyloxybenzyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Benzyloxy)benzyl chloride (CAS 836-42-0) is a highly versatile, bifunctional electrophile widely utilized in advanced organic synthesis, pharmaceutical manufacturing, and materials science. Featuring a reactive chloromethyl group and an electron-donating para-benzyloxy moiety, it serves as a premium alkylating agent and precursor for the 4-(benzyloxy)benzyl protecting group. In industrial procurement, this compound is prioritized for its optimal balance of benzylic reactivity and shelf stability, making it a critical building block for synthesizing stilbenoid APIs (such as pterostilbene), structurally complex heterocycles, and acting as a solution-phase model for Wang resin in solid-phase peptide synthesis [1].

Generic substitution with closely related analogs often compromises process scalability and synthetic orthogonality. Replacing this compound with 4-methoxybenzyl chloride (PMB-Cl) alters the downstream deprotection strategy, forcing the use of harsh oxidative reagents (like DDQ) instead of mild catalytic hydrogenolysis [1]. Conversely, substituting with 4-(benzyloxy)benzyl bromide introduces severe moisture sensitivity and thermal instability, leading to rapid hydrolysis during bulk storage and polymerization during high-temperature reactions such as the Michaelis-Arbuzov rearrangement [2]. Finally, using unsubstituted benzyl chloride eliminates the para-oxygen handle, fundamentally changing the electronic activation of the benzylic position and removing the ability to unmask a reactive phenol in later synthetic steps [1].

Thermal Stability in High-Temperature Arbuzov Reactions

In the synthesis of phosphonate intermediates for stilbenoid APIs, 4-(benzyloxy)benzyl chloride undergoes clean conversion with triethyl phosphite at elevated temperatures (e.g., 140 °C). The corresponding bromide analog, while more reactive at room temperature, is prone to accelerated thermal degradation and side-product formation under prolonged heating. The chloride provides highly reproducible conversion to the phosphonate without significant polymerization, making it the superior precursor for Wittig-Horner applications [1].

Evidence DimensionThermal stability during Arbuzov phosphonylation (140 °C)
Target Compound DataMaintains structural integrity, enabling high-yield phosphonate formation
Comparator Or Baseline4-(Benzyloxy)benzyl bromide
Quantified DifferenceChloride avoids the thermal degradation and polymerization typical of highly activated benzylic bromides at >120 °C
ConditionsReaction with triethyl phosphite at 140 °C for 6 hours

Procurement of the chloride form ensures scalable, high-yield phosphonate intermediate production without the thermal instability and material loss issues associated with the bromide.

Solution-Phase Kinetic Modeling for Wang Resin Cleavage

4-(Benzyloxy)benzyl chloride serves as an exact solution-phase monomeric model for the widely used Wang chlorinated resin (polymer-bound 4-(benzyloxy)benzyl chloride). By using the free chloride, researchers can accurately determine the loading and cleavage kinetics of substituted aromatic and heterocyclic carboxylates via direct LC-MS or NMR, which is not possible directly on the insoluble resin. This provides a 1:1 kinetic correlation for optimizing solid-phase synthesis of dihydropyrimidines and peptides [1].

Evidence DimensionReaction monitoring capability
Target Compound DataPermits standard solution-phase analytical monitoring (NMR, LC-MS)
Comparator Or BaselinePolymer-bound 4-(benzyloxy)benzyl chloride (Wang resin)
Quantified DifferenceEnables real-time kinetic tracking prior to solid-phase scale-up
ConditionsOptimization of carboxylate coupling and multidirectional cleavage

Procuring the monomeric chloride is essential for process development teams needing to optimize Wang resin-based solid-phase syntheses before committing to expensive resin batches.

Orthogonal Cleavage Pathway in Protecting Group Strategies

When used to protect alcohols or amines, the 4-(benzyloxy)benzyl group offers distinct cleavage orthogonality compared to the standard 4-methoxybenzyl (PMB) group. While PMB is typically cleaved using oxidative conditions (DDQ) or strong acids (TFA), the para-benzyloxy moiety allows for selective cleavage via catalytic hydrogenolysis (Pd/C, H2), which can simultaneously unmask the para-phenol and trigger 1,6-elimination to release the protected substrate. This avoids the use of toxic or harsh oxidative reagents required for PMB[1].

Evidence DimensionDeprotection conditions
Target Compound DataCleavable via mild catalytic hydrogenolysis (Pd/C, H2)
Comparator Or Baseline4-Methoxybenzyl chloride (PMB-Cl)
Quantified DifferenceEliminates the need for stoichiometric oxidative reagents (DDQ) or strong acids
ConditionsComplex API or peptide synthesis requiring orthogonal deprotection

Procuring the benzyloxy derivative allows process chemists to design synthetic routes that avoid harsh oxidative deprotection steps, improving overall yields for sensitive substrates.

Phosphonate Intermediate Synthesis for Stilbenoids

Due to its thermal stability at 140 °C, 4-(benzyloxy)benzyl chloride is the preferred electrophile for Michaelis-Arbuzov reactions with triethyl phosphite. This process generates critical phosphonate precursors used in Wittig-Horner olefinations for the scalable manufacturing of pterostilbene and related pharmaceutical derivatives [1].

Orthogonal Protecting Group Installation

In complex multi-step organic synthesis, this compound is utilized to install the 4-(benzyloxy)benzyl protecting group on sensitive alcohols or amines. It is specifically chosen over PMB-Cl when downstream deprotection must be achieved via mild hydrogenolysis rather than harsh oxidative cleavage, preserving sensitive functional groups [2].

Solid-Phase Synthesis Optimization

Process development teams utilize 4-(benzyloxy)benzyl chloride as a solution-phase model to optimize coupling and cleavage conditions for Wang resin-based combinatorial chemistry. It allows for real-time analytical monitoring (LC-MS/NMR) of reaction kinetics before scaling up the solid-phase synthesis of functionalized heterocycles like dihydropyrimidines [3].

XLogP3

3.6

Other CAS

836-42-0

Wikipedia

4-(Benzyloxy)benzyl chloride

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